Methyl trityl ether Methyl trityl ether
Brand Name: Vulcanchem
CAS No.: 596-31-6
VCID: VC21329341
InChI: InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
SMILES: COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C20H18O
Molecular Weight: 274.4 g/mol

Methyl trityl ether

CAS No.: 596-31-6

VCID: VC21329341

Molecular Formula: C20H18O

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl trityl ether - 596-31-6

Description

Methyl trityl ether, also known as methyl triphenylmethyl ether, is a chemical compound with the molecular formula C20H18O and a molecular weight of approximately 274.36 g/mol . It is commonly used in laboratory settings for synthesis and as a reference material in various chemical analyses.

Uses and Applications

Methyl trityl ether is primarily used in laboratory settings for various chemical syntheses and as a certified reference material. It is part of the API family related to zidovudine, olmesartan, and olmesartan medoxomil, indicating its relevance in pharmaceutical-related research .

Laboratory Applications

  • Synthesis of Substances: It serves as a precursor or intermediate in the synthesis of complex organic molecules.

  • Reference Material: Used in high-performance liquid chromatography (HPLC) for calibration and quality control purposes due to its purity (>95%) .

Safety and Handling

Safety InformationDescription
Hazard ClassificationNot hazardous
Handling PrecautionsUse standard laboratory safety equipment (gloves, goggles)
Emergency ContactCHEMTREC (USA): 800-424-9300

Future Directions

Given its utility in laboratory settings, further research could explore its potential applications in emerging fields such as drug development or advanced materials synthesis.

CAS No. 596-31-6
Product Name Methyl trityl ether
Molecular Formula C20H18O
Molecular Weight 274.4 g/mol
IUPAC Name [methoxy(diphenyl)methyl]benzene
Standard InChI InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
Standard InChIKey IRMNIXXVOOMKKP-UHFFFAOYSA-N
SMILES COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
PubChem Compound 136388
Last Modified Aug 15 2023

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